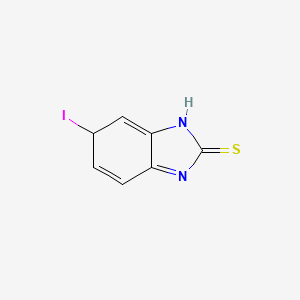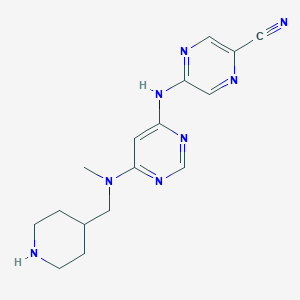
2H-Benzimidazole-2-thione, 1,3-dihydro-5-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an iodine atom at the 5th position and a thione group at the 2nd position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of o-phenylenediamine derivatives with carbon disulfide in the presence of iodine. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 5-Iodo-1H-benzo[d]imidazole-2(3H)-thione can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that can be easily recycled is also considered to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1H-benzo[d]imidazole-2(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydride or potassium carbonate to deprotonate the nucleophile.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Iodo-1H-benzo[d]imidazole-2(3H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of anticancer and antiviral drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 5-Iodo-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The iodine atom can also participate in halogen bonding interactions, which can enhance the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-1H-benzo[d]imidazole-2(3H)-one: Similar structure but with a carbonyl group instead of a thione group.
5-Bromo-1H-benzo[d]imidazole-2(3H)-thione: Similar structure but with a bromine atom instead of an iodine atom.
5-Chloro-1H-benzo[d]imidazole-2(3H)-thione: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
5-Iodo-1H-benzo[d]imidazole-2(3H)-thione is unique due to the presence of the iodine atom, which can participate in halogen bonding interactions, enhancing its binding affinity to molecular targets. The thione group also provides additional reactivity, allowing for the formation of covalent bonds with nucleophilic sites on proteins and enzymes.
Propiedades
Fórmula molecular |
C7H5IN2S |
|---|---|
Peso molecular |
276.10 g/mol |
Nombre IUPAC |
6-iodo-1,6-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H5IN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11) |
Clave InChI |
ZYFWZMSLYVHLAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=S)NC2=CC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)
![N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B12341353.png)
![2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile](/img/structure/B12341355.png)

![(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane](/img/structure/B12341366.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-](/img/structure/B12341369.png)




![1-Thia-6-azaspiro[3.3]heptane](/img/structure/B12341405.png)
